REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.Cl[Si](C)(C)C.CN(P(N(C)C)(N(C)C)=O)C.[CH:23]([Mg]Br)([CH3:25])[CH3:24]>C1COCC1>[CH:23]([CH:3]1[CH2:4][CH2:5][C:1](=[O:6])[CH2:2]1)([CH3:25])[CH3:24]
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
CuBr SMe2
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.59 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
36.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with HCl (10%)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Et2O
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |